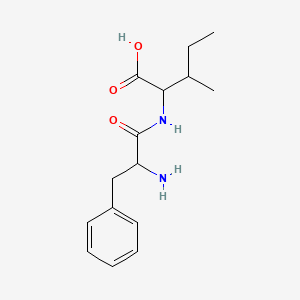

Phenylalanylisoleucine (isomer of 1328)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-Phe-Ile-OH: , is a biologically active peptide with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . This compound is a dipeptide composed of phenylalanine (Phe) and isoleucine (Ile) linked together with a hydroxyl group (OH) at the end. It is primarily used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: H-Phe-Ile-OH can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Industrial Production Methods: In an industrial setting, large-scale synthesis of H-Phe-Ile-OH may involve automated peptide synthesizers and optimized reaction conditions to increase yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control of the final product.

Análisis De Reacciones Químicas

Types of Reactions: H-Phe-Ile-OH can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or alkylating agents .

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

H-Phe-Ile-OH is widely used in scientific research due to its biological activity. It is employed in peptide screening to identify active peptides in various biological assays. Additionally, it is used in protein interaction studies , functional analysis , and epitope screening . Its applications extend to the development of new pharmaceuticals and therapeutic agents.

Mecanismo De Acción

The mechanism by which H-Phe-Ile-OH exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the biological context and the specific assay used.

Comparación Con Compuestos Similares

H-Phe-Ile-OH is similar to other dipeptides and tripeptides used in research and industry. Some comparable compounds include H-Phe-Phe-OH , H-Ile-Ile-OH , and H-Phe-Leu-OH . While these compounds share structural similarities, H-Phe-Ile-OH is unique in its specific amino acid sequence and biological activity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Phenylalanylisoleucine, an isomer of 1328, has garnered attention in recent research for its potential biological activities and implications in health and disease. This article synthesizes current findings on its biological activity, particularly focusing on its role as a metabolite, its effects in various physiological contexts, and its potential as a biomarker.

Overview of Phenylalanylisoleucine

Phenylalanylisoleucine is a dipeptide formed from the amino acids phenylalanine and isoleucine. Its structural properties allow it to participate in various metabolic pathways, influencing physiological functions. Recent studies have highlighted its relevance in metabolic profiling and disease risk assessment.

Metabolic Profiling and Disease Associations

- Keloid Formation : A significant study identified phenylalanylisoleucine as one of four differentially expressed metabolites associated with keloid risk. The study utilized ultra-high-performance liquid chromatography coupled with mass spectrometry to analyze plasma samples from keloid patients and healthy controls. The findings indicated that levels of phenylalanylisoleucine were decreased in keloid patients compared to healthy individuals, suggesting its potential role as a biomarker for keloid susceptibility .

- Aerobic Exercise : Another investigation revealed that phenylalanylisoleucine levels increased during aerobic exercise training. This suggests that the compound may play a role in metabolic adaptations associated with physical activity, potentially contributing to improved metabolic health .

Table 1: Summary of Key Findings on Phenylalanylisoleucine

Case Study 1: Keloid Patients

In a cohort study involving 15 keloid patients, phenylalanylisoleucine was validated as part of a metabolomic signature that could distinguish between keloid-prone individuals and healthy controls. The use of machine learning algorithms further supported the significance of this metabolite in predicting keloid formation based on plasma samples .

Case Study 2: Exercise-Induced Metabolic Shifts

A study examining the effects of aerobic exercise on metabolic profiles found that phenylalanylisoleucine levels significantly increased during the exercise period. This suggests that it may serve as a substrate for beneficial metabolic shifts associated with physical activity, highlighting its potential role in enhancing metabolic health .

Propiedades

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-10(2)13(15(19)20)17-14(18)12(16)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBLQDDHSDGEGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.